Lasiokaurin, also known as Lasiodin, is a naturally occurring diterpenoid primarily found in plants belonging to the Isodon genus, a part of the mint family (Lamiaceae). [] This genus, particularly species like Isodon japonicus, Isodon trichocarpus, and Isodon rubescens, is recognized for its diverse array of diterpenoids, many of which exhibit notable biological activities. [, , , , ]
Lasiokaurin belongs to the ent-kaurane diterpenoid class, characterized by a complex tetracyclic structure. [, ] Its presence in various Isodon species underscores the rich chemical diversity within this genus and highlights its potential as a source of bioactive compounds.
Lasiokaurin is classified as a diterpene, specifically belonging to the ent-kaurane class of compounds. It is primarily sourced from various species of the Isodon genus, which are known for their diverse phytochemical profiles and medicinal properties. The compound has been isolated from plants such as Isodon serra and Isodon rubescens, which are traditionally used in herbal medicine for their anti-inflammatory and anticancer effects .
The synthesis of Lasiokaurin can be achieved through several methods, including extraction from plant sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods followed by chromatographic purification.
A notable synthetic route involves the use of starting materials derived from other natural products or synthetic precursors that undergo cyclization and functional group modifications to yield Lasiokaurin .
Lasiokaurin has a complex molecular structure characterized by its ent-kaurane skeleton. Its molecular formula is , with a molecular weight of 398.48 g/mol.
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .
Lasiokaurin participates in various chemical reactions relevant to its biological activity:
These reactions are significant for understanding how Lasiokaurin interacts with biological systems .
Lasiokaurin exhibits anticancer properties primarily through the regulation of cell cycle progression and apoptosis in cancer cells.
These mechanisms highlight the potential of Lasiokaurin as a therapeutic agent against various cancers, particularly triple-negative breast cancer .
Lasiokaurin exhibits several notable physical and chemical properties:
These properties are crucial for formulating Lasiokaurin for pharmaceutical applications .
Lasiokaurin has several promising applications in scientific research and medicine:
Ongoing research aims to further elucidate its mechanisms and improve its efficacy through derivatives or combination therapies .
Lasiokaurin (LAS) exerts potent anti-proliferative effects by targeting the Polo-like kinase 1 (PLK1) pathway, a critical regulator of mitotic entry and progression. Transcriptomic and immunoblotting analyses reveal that LAS significantly reduces PLK1 mRNA and protein expression in breast cancer cells (SK-BR-3, MDA-MB-231). This suppression disrupts PLK1-mediated phosphorylation events, leading to G2/M phase arrest. Flow cytometry studies demonstrate a dose-dependent increase in G2/M populations (up to 58.7% at 5 μM in MDA-MB-231 cells) within 48 hours of LAS treatment. The mechanistic basis involves impaired activation of downstream effectors like CDC25C, which fail to activate cyclin-dependent kinase 1 (CDK1)-cyclin B complexes required for mitotic entry [4] [6].
Table 1: Lasiokaurin-Induced G2/M Arrest in Cancer Cells
Cell Line | LAS Concentration | G2/M Population Increase | Key Downregulated Targets |
---|---|---|---|
MDA-MB-231 | 5 μM | 58.7% (vs. 18.2% control) | PLK1, p-CDC25C, CDK1 |
SK-BR-3 | 4 μM | 52.3% (vs. 16.8% control) | PLK1, Cyclin B1 |
Nasopharyngeal Carcinoma | 10 μM | 49.1% (vs. 15.3% control) | PLK1, CDK1 |
Concomitant with PLK1 inhibition, LAS suppresses the CDC25C-CDK1/cyclin B axis, a nexus controlling G2/M transition. Immunoblotting confirms dose-dependent reductions in phosphorylated CDC25C (Ser216) and CDK1 (Tyr15) in triple-negative breast cancer (TNBC) cells. This inactivation stabilizes CDK1 inhibitory phosphorylation, preventing cyclin B binding and subsequent nuclear envelope breakdown. In nasopharyngeal carcinoma, LAS additionally downregulates cyclin B1 expression, reinforcing cell cycle blockade. The combined suppression of PLK1 and CDC25C creates a synthetic lethal interaction that potently arrests susceptible cancer cells in G2/M [1] [3].
At concentrations ≥5 μM, LAS triggers intrinsic apoptosis by modulating Bcl-2 family proteins. In TNBC cells (MDA-MB-231, MDA-MB-468), LAS downregulates anti-apoptotic Bcl-2 and Mcl-1 while upregulating pro-apoptotic Bax. This shifts the Bax/Bcl-2 ratio by 3.5–4.8-fold, inducing mitochondrial outer membrane permeabilization (MOMP). Subsequent cytochrome c release activates caspase-9 and -3, culminating in PARP cleavage. Flow cytometry quantifies apoptosis induction, with 20 μM LAS increasing early/late apoptotic populations to 38.6% in MDA-MB-231 cells versus 6.2% in controls [3] [8].
LAS exacerbates genomic instability by suppressing poly (ADP-ribose) polymerase (PARP), a critical DNA damage sensor. Immunoblotting reveals >60% reduction in PARP expression in nasopharyngeal carcinoma and TNBC cells after 24-hour LAS treatment (10–20 μM). This impairment compromises base excision repair (BER), leading to accumulation of DNA double-strand breaks (DSBs). Consequently, phospho-H2AX (γH2AX) foci increase by 4.2-fold, indicating irreparable DNA damage. The concomitant downregulation of survivin and MDR-1 further sensitizes cells to LAS-induced genomic catastrophe [1] [3].
Table 2: Lasiokaurin Effects on Apoptotic and DNA Damage Markers
Cancer Type | LAS Dose | PARP Reduction | Bax/Bcl-2 Ratio Change | γH2AX Increase |
---|---|---|---|---|
TNBC (MDA-MB-231) | 20 μM | 68% | 4.8-fold | 3.7-fold |
Nasopharyngeal Carcinoma | 10 μM | 63% | 3.9-fold | 4.2-fold |
Breast Cancer (SK-BR-3) | 5 μM | 72% | 4.1-fold | 3.9-fold |
LAS potently inhibits metastasis by reversing epithelial-mesenchymal transition (EMT). In wound-healing assays, 5 μM LAS reduces TNBC cell migration by 78–84% within 24 hours. Transwell invasion assays show 80–87% suppression of invasiveness at 10 μM LAS. Mechanistically, LAS upregulates epithelial markers (E-cadherin) and downregulates mesenchymal markers (vimentin, N-cadherin, Snail). This EMT reversion correlates with reduced matrix metalloproteinase (MMP)-2/9 activity, limiting extracellular matrix (ECM) degradation essential for invasion [1] [3].
LAS disrupts the oncogenic crosstalk between STAT3 and NF-κB, transcription factors pivotal for inflammation-driven metastasis. In TNBC models, LAS (5–10 μM) inhibits phosphorylation of STAT3 (Tyr705) and NF-κB p65 (Ser536), reducing their nuclear translocation. This suppresses transcription of metastasis-promoting genes (CXCR4, MMP9, VEGF). Notably, LAS blocks IL-6-induced STAT3 activation, breaking the NF-κB/STAT3 positive feedback loop. In nasopharyngeal carcinoma, LAS concurrently inhibits MAPK/mTOR pathways, amplifying anti-metastatic effects [1] [3] [7].
Table 3: Lasiokaurin Effects on STAT3/NF-κB Signaling and EMT Markers
Pathway Component | Effect of LAS | Downstream Targets Suppressed | Functional Impact |
---|---|---|---|
STAT3 Phosphorylation | 70–75% reduction at 10 μM | Survivin, Bcl-2, Mcl-1 | Reduced proliferation & apoptosis resistance |
NF-κB Activation | 65–80% reduction at 10 μM | CXCR4, MMP9, IL-8 | Inhibited invasion & angiogenesis |
EMT Markers | E-cadherin ↑; Vimentin ↓ | Snail, Twist, ZEB1 | Suppressed migration & metastasis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7